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Abstract: Camostat mesylate, an orally administered synthetic serine protease inhibitor, has

been the subject of considerable research for its potential therapeutic role in pancreatitis.

Initially approved in Japan for chronic pancreatitis, its mechanism centers on the inhibition of

trypsin and other proteases pivotal to the inflammatory and fibrotic cascades of the disease.

Preclinical studies in various rodent models of acute and chronic pancreatitis have consistently

demonstrated its efficacy in reducing inflammation, cytokine expression, and fibrosis.

Camostat mesylate works by suppressing the activity of pancreatic stellate cells and

inflammatory monocytes. Despite this promising preclinical evidence, a recent, large-scale

phase 2 clinical trial (TACTIC) in a US population did not demonstrate efficacy in reducing pain

associated with chronic pancreatitis compared to placebo. This guide provides an in-depth

review of the foundational research, detailing its mechanism of action, pharmacokinetic profile,

key preclinical data, and the methodologies of seminal experiments, offering a comprehensive

resource for researchers and drug development professionals.

Mechanism of Action
Camostat mesylate (also known as FOY-305) is a synthetic serine protease inhibitor.[1][2] Its

therapeutic rationale in pancreatitis stems from its ability to interrupt the enzymatic cascades

that drive pancreatic auto-digestion, inflammation, and subsequent fibrosis.

Primary Target: Serine Protease Inhibition
The core mechanism of camostat mesylate is the inhibition of serine proteases, with a primary

target being trypsin.[1] In pancreatitis, the premature activation of trypsin within pancreatic
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acinar cells is a critical initiating event, leading to the activation of other digestive proenzymes

and causing cellular injury and auto-digestion.[1] By inhibiting trypsin, camostat mesylate
directly mitigates this upstream trigger of pancreatic damage.[1] Beyond trypsin, it also inhibits

other serine proteases like kallikrein and plasmin, which can influence local inflammation, pain,

and coagulation pathways.[1]

Anti-inflammatory and Anti-fibrotic Effects
Foundational research has elucidated that camostat's benefits extend beyond simple enzyme

inhibition. It exerts significant anti-inflammatory and anti-fibrotic effects by modulating the

activity of key cellular players in pancreatitis.

Inhibition of Inflammatory Cells: In vitro studies have shown that camostat mesylate inhibits

the production of pro-inflammatory cytokines, including Monocyte Chemoattractant Protein-1

(MCP-1) and Tumor Necrosis Factor-alpha (TNF-α), from monocytes.[3]

Modulation of Pancreatic Stellate Cells (PSCs): PSCs are central to the development of

pancreatic fibrosis. Camostat has been found to inhibit the proliferation of PSCs and their

production of MCP-1, thereby reducing the fibrotic response.[3][4]

Suppression of Pro-inflammatory Gene Expression: In a rat model of spontaneous chronic

pancreatitis, oral administration of camostat significantly suppressed the gene expression of

pancreatitis-associated protein (PAP), p8, Interleukin-6 (IL-6), and Transforming Growth

Factor-beta1 (TGF-β1).[5]

These actions collectively reduce the inflammatory infiltration and fibrotic tissue replacement

characteristic of chronic pancreatitis.[3][5]
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Caption: Signaling pathway of Camostat Mesylate in pancreatitis.

Pharmacokinetics and Metabolism
Camostat mesylate is a prodrug that is rapidly absorbed after oral administration and

converted into its pharmacologically active metabolite.[2][6]

Absorption and Metabolism: Following oral intake, camostat mesylate is quickly hydrolyzed

by carboxyesterase into its active metabolite, GBPA (4-(4-

guanidinobenzoyloxy)phenylacetate).[6] GBPA is then further metabolized by arylesterase to

4-guanidinobenzoic acid.[6]

Elimination: The drug and its metabolites are primarily eliminated through the kidneys, with

approximately 90-96% of the dose excreted in the urine.[6]
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Caption: Metabolic pathway of Camostat Mesylate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 15 Tech Support

https://www.benchchem.com/product/b194763?utm_src=pdf-body-img
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.youtube.com/watch?v=gmod7zusECg
https://go.drugbank.com/drugs/DB13729
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://go.drugbank.com/drugs/DB13729
https://go.drugbank.com/drugs/DB13729
https://go.drugbank.com/drugs/DB13729
https://www.benchchem.com/product/b194763?utm_src=pdf-body-img
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Pharmacokinetic Properties of Camostat
Mesylate's Active Metabolite (GBPA)
Data from a 200mg oral dose.[6]

Parameter Value

Tmax (Time to Peak Concentration) 40 minutes

Cmax (Peak Plasma Concentration) 87.1 ± 29.5 ng/mL

AUC (Area Under the Curve) 10,400 ± 1,400 ng*min/mL

Half-life (t½) ~3.8 - 6 hours

Protein Binding 25.8 - 28.2%

Primary Route of Elimination Urine (89.8 - 95.6%)

Preclinical Evidence
The therapeutic potential of camostat mesylate in pancreatitis is strongly supported by a

variety of preclinical animal models that mimic different aspects of the human disease.

Acute Pancreatitis Models
In a rat model of acute pancreatitis induced by the cholecystokinin analogue cerulein, a single

oral dose of camostat (100 mg/kg) significantly reduced the elevation of serum amylase.[7] This

was accompanied by an alleviation of histological signs of pancreatitis, including reduced

cellular infiltration and acinar cell vacuolization.[7] The study suggested that camostat's

beneficial effects were due to both its direct antiprotease activity and its ability to stimulate the

release of endogenous secretin.[7]

Chronic Pancreatitis and Fibrosis Models
Multiple studies have demonstrated camostat's efficacy in models of chronic pancreatitis and

fibrosis.
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Dibutyltin Dichloride (DBTC)-Induced Fibrosis: In a rat model where fibrosis was induced by

DBTC, a diet containing camostat (1 mg/g) inhibited pancreatic inflammation, cytokine

expression, and fibrosis.[3]

Spontaneous Chronic Pancreatitis: In WBN/Kob rats, which spontaneously develop chronic

pancreatitis, a diet containing camostat (10 mg/100 g body weight) significantly inhibited

inflammatory changes and fibrosis while suppressing key pro-inflammatory and pro-fibrotic

genes.[5]

Diethyldithiocarbamate (DDC)-Induced Fibrosis: Camostat was also shown to reduce

pancreatic fibrosis in a model induced by a superoxide dismutase inhibitor (DDC), where it

was found to inhibit the proliferation and activation of pancreatic stellate cells.[4]

Table 2: Summary of Key Preclinical Studies of
Camostat Mesylate in Pancreatitis Models

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15531908/
https://pubmed.ncbi.nlm.nih.gov/11484915/
https://pubmed.ncbi.nlm.nih.gov/15946137/
https://www.benchchem.com/product/b194763?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study
Focus

Model Species
Dosing
Regimen

Key
Quantitative
Outcomes

Reference

Acute

Pancreatitis

Cerulein-

induced
Rat

100 mg/kg

single oral

dose

Significantly

reduced

serum

amylase

elevation;

Alleviated

histological

signs of

cellular

infiltration

and

vacuolization.

[7]

Chronic

Pancreatitis &

Fibrosis

Dibutyltin

dichloride

(DBTC)-

induced

Rat

1 mg/g in

diet, from day

7

Inhibited

inflammation,

cytokine

expression,

and fibrosis

development.

[3]

Chronic

Pancreatitis

Spontaneous

(WBN/Kob)
Rat

10 mg/100 g

body weight

in diet

Suppressed

gene

expression of

PAP, p8, IL-6,

TGF-β1;

Inhibited

inflammatory

changes and

fibrosis.

[5]

Pancreatic

Fibrosis

Diethyldithioc

arbamate

(DDC)-

induced

Rat Administered

in diet

Decreased α-

SMA and

desmin-

positive cells;

Reduced

[4]
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prolyl

hydroxylase

levels,

indicating

reduced

fibrosis.

Hereditary

Pancreatitis

Model

PRSS1R122

H transgenic
Mouse

200 mg/kg

oral gavage,

twice daily for

7 days

Moderately

protected

against

progression

to chronic

pancreatitis.

[8]

Key Experimental Protocols
Detailed methodologies from foundational studies are crucial for reproducibility and further

investigation.

Protocol: DBTC-Induced Pancreatic Fibrosis (Rat)[3]
Animal Model: Male Lewis rats are used.

Induction of Pancreatitis: Chronic pancreatitis and fibrosis are induced by a single

intravenous administration of 7 mg/kg dibutyltin dichloride (DBTC).

Treatment Groups:

Control Group: Following DBTC injection, rats are fed a standard diet.

Camostat Group: Beginning on day 7 post-injection, rats are fed a special diet containing 1

mg/g of Camostat Mesylate.

Study Duration and Endpoints: Animals are sacrificed at days 0, 7, 14, and 28.

Analysis: The severity of pancreatitis and fibrosis is assessed through:
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Histological Examination: Pancreatic tissue is stained and scored for inflammation and

fibrosis.

Enzymological Assays: Pancreatic enzymes and inflammatory markers are quantified.

In Vitro Corroboration:

Monocytes are isolated from the spleen of a Lewis rat and stimulated with

lipopolysaccharide (LPS). The effect of camostat on MCP-1 and TNF-α production is

measured.

Pancreatic stellate cells (PSCs) are cultured and exposed to camostat to assess its effect

on proliferation and MCP-1 production.
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Caption: Experimental workflow for the DBTC-induced pancreatitis model.
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Protocol: Cerulein-Induced Acute Pancreatitis (Rat)[7]
Animal Model: Male Wistar rats are used.

Induction of Pancreatitis: Acute pancreatitis is induced by four subcutaneous injections of

cerulein (20 µg/kg body weight) administered at one-hour intervals.

Treatment Groups:

Control Group: 30 minutes after the final cerulein injection, rats receive volume- and pH-

adjusted water via an orogastric tube.

Camostat Group: 30 minutes after the final cerulein injection, rats receive 100 mg/kg body

weight of camostat dissolved in water via an orogastric tube.

Analysis:

Serum amylase activity is measured at various time points post-induction.

Pancreatic tissue is harvested for histological analysis (evaluating edema, cellular

infiltration, and acinar cell vacuolization) and measurement of pancreatic lipase and

amylase content.

Clinical Research
While preclinical data were largely positive, human clinical trials have yielded different results,

particularly for the endpoint of pain. The most definitive study to date is the TACTIC trial.[9][10]

[11]

The TACTIC Study
The TACTIC study was a Phase 2, double-blind, randomized, placebo-controlled trial designed

to assess the efficacy and safety of camostat for treating pain in patients with chronic

pancreatitis in the United States.[9][12]

Study Design: 264 adult participants with chronic pancreatitis and a baseline average daily

worst pain score of ≥4 (on a 0-10 scale) were randomized to one of four groups: placebo, or
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camostat at 100 mg, 200 mg, or 300 mg, with each dose taken three times daily for 28 days.

[10][13]

Primary Endpoint: The primary outcome was the change from baseline in the mean daily

worst pain intensity score over the final 4 weeks of treatment.[10]

Results: The study failed to meet its primary endpoint. There was no statistically significant

difference in pain reduction between any of the camostat dose groups and the placebo

group.[9][10] Secondary endpoints, including quality of life measures, also showed no

significant improvement.[10]

Safety: Treatment-emergent adverse events attributed to camostat were identified in 16.0%

of participants.[10]

Table 3: Design and Key Results of the Phase 2 TACTIC
Clinical Trial[10]
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Parameter Description

Study Title The TACTIC Study

Phase 2

Design Double-blind, randomized, placebo-controlled

Population 264 adults with painful chronic pancreatitis

Interventions
Placebo, Camostat 100 mg TID, Camostat 200

mg TID, Camostat 300 mg TID

Duration 28 days

Primary Endpoint
4-week change from baseline in mean daily

worst pain score (0-10 NRS)

Primary Outcome

No significant difference vs. Placebo.LS Mean

Difference (95% CI):- 100 mg group: -0.11

(-0.90 to 0.68)- 200 mg group: -0.04 (-0.85 to

0.78)- 300 mg group: -0.11 (-0.94 to 0.73)

Adverse Events

16.0% of participants experienced treatment-

emergent adverse events attributed to the study

drug.

Discussion and Future Directions
There is a notable discordance between the robust, positive preclinical data demonstrating

camostat's anti-inflammatory and anti-fibrotic effects and the negative results of the TACTIC

trial for the clinical endpoint of pain. Several factors may explain this:

Complexity of Pancreatic Pain: Pain in chronic pancreatitis is multifactorial, involving not just

inflammation but also perineural inflammation, ductal obstruction, and central sensitization.

[12] Camostat's mechanism may not adequately address all these drivers of pain.

Endpoint Selection: The preclinical studies measured objective markers of inflammation and

fibrosis, whereas the TACTIC trial measured the subjective endpoint of pain, which is

susceptible to a high placebo response.[10]
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Population Differences: The preclinical models may not fully recapitulate the advanced, long-

standing disease state of the human participants in the clinical trial.

Future research should be directed toward:

Investigating camostat's efficacy on objective markers of disease progression in humans,

such as imaging-based fibrosis scores or the frequency of acute flares.

Exploring patient subgroups that may be more likely to respond to an anti-inflammatory

mechanism.

Evaluating camostat in combination therapies, potentially with agents that target other pain

pathways or with anticoagulants, as suggested by some preclinical evidence.[8]

Conclusion
The foundational research on camostat mesylate for pancreatitis paints a clear picture of a

potent serine protease inhibitor with significant anti-inflammatory and anti-fibrotic properties in

preclinical models. It effectively targets key cellular and molecular drivers of pancreatic injury.

However, this has not yet translated into clinical efficacy for the management of pain in chronic

pancreatitis. The existing body of research provides a strong basis for its mechanism but

underscores the challenge of translating preclinical findings to successful clinical outcomes for

complex diseases like chronic pancreatitis. Further clinical investigation is required to

determine if there is a role for camostat mesylate in modifying the natural history of the

disease, independent of its effects on pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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